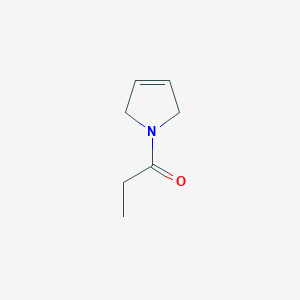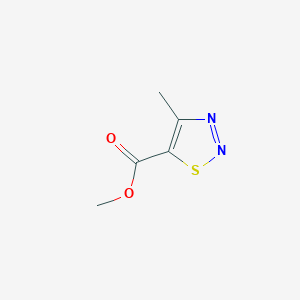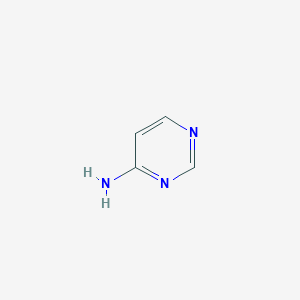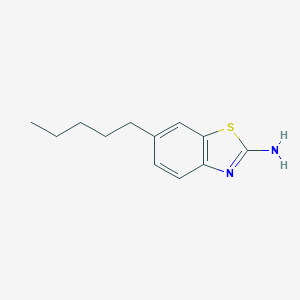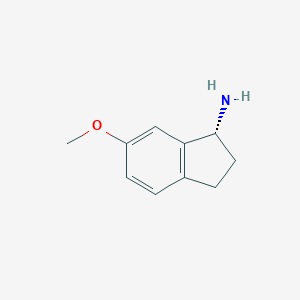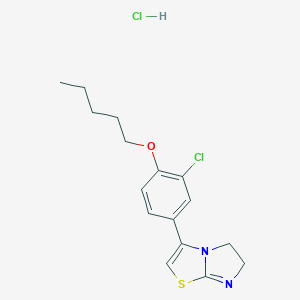
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene, also known as ITD, is a bicyclic nitrogen-containing compound that has been widely used in chemical and biological research. ITD has a unique structure that allows it to act as a catalyst, and it has been used in a variety of chemical reactions. In addition, ITD has been found to have biological activity, and it has been studied for its potential use in medicine.
Mechanism Of Action
The mechanism of action of 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene is not fully understood, but it is believed to act as a base catalyst in chemical reactions. In biology, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been shown to bind to proteins and inhibit their activity, making it a potentially useful tool for studying protein-protein interactions.
Biochemical And Physiological Effects
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene can inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In addition, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene in lab experiments is its ability to act as a catalyst in a variety of chemical reactions. In addition, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been shown to have biological activity, making it a potentially useful tool for studying protein-protein interactions. However, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene can be difficult to synthesize, and its biological activity can be difficult to predict.
Future Directions
There are several future directions for research involving 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene. One potential area of research is the development of new synthetic methods for 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene that are more efficient and cost-effective. In addition, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene could be studied further for its potential use in drug discovery, particularly in the development of new treatments for neurodegenerative diseases. Finally, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene could be used in conjunction with other compounds to study protein-protein interactions in more detail.
Synthesis Methods
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene can be synthesized in several ways, but the most common method involves the reaction of isopropylamine with 1,5,7-triazabicyclo[4.4.0]dec-5-ene-8-carboxylic acid. The reaction is typically carried out in a solvent such as acetonitrile or methanol, and the product is purified by recrystallization.
Scientific Research Applications
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been used in a wide range of scientific research applications due to its unique chemical and biological properties. In chemistry, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been used as a catalyst in various reactions, including the synthesis of chiral compounds. In biology, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been studied for its potential use in drug discovery and as a tool for studying protein-protein interactions.
properties
CAS RN |
160172-95-2 |
|---|---|
Product Name |
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene |
Molecular Formula |
C10H19N3 |
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-propan-2-yl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H19N3/c1-9(2)13-8-4-7-12-6-3-5-11-10(12)13/h9H,3-8H2,1-2H3 |
InChI Key |
INNBYWMGBODUGY-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCN2C1=NCCC2 |
Canonical SMILES |
CC(C)N1CCCN2C1=NCCC2 |
Other CAS RN |
160172-95-2 |
synonyms |
7-propan-2-yl-1,5,7-triazabicyclo[4.4.0]dec-5-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



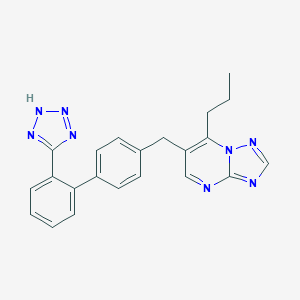
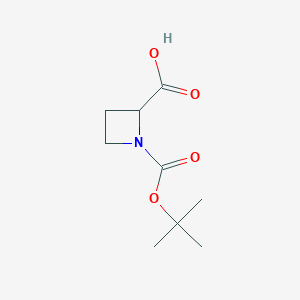
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
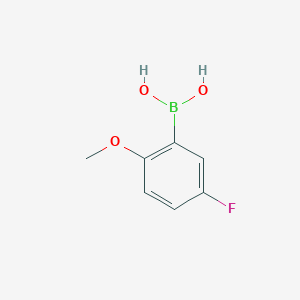
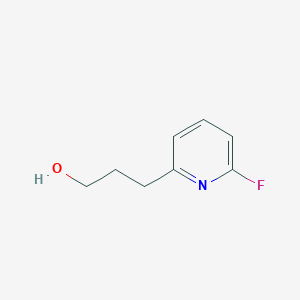
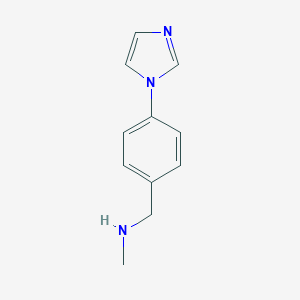
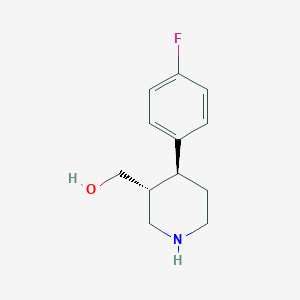
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
